molecular formula C10H16O3 B2588685 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde CAS No. 2411221-15-1

7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde

Cat. No. B2588685
CAS RN: 2411221-15-1
M. Wt: 184.235
InChI Key: IQUFARFOXJSBSY-UHFFFAOYSA-N
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Description

The compound “6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde” is similar to the one you’re asking about . It has a molecular weight of 184.24 and is a liquid at room temperature . Its IUPAC name is 6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of these types of compounds is characterized by a spirocyclic backbone . This rigid structure provides greater steric bulk than conventional aromatic dicarboxylates .


Physical And Chemical Properties Analysis

The compound “6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 184.24 .

Scientific Research Applications

Synthesis and Reactive Properties

7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde serves as a precursor in various synthetic pathways due to its unique structural and reactive properties. For instance, in the synthesis of new 3-aryl-2-methyl-4,6-dimethoxyindoles, its reactivity patterns enable typical electrophilic substitution and addition reactions. These reactions are pivotal in organic synthesis, offering pathways to design complex molecular architectures. The compound's ability to undergo selective oxidation, highlighted by its reactivity with selenium dioxide, underlines its utility in constructing more complex organic molecules (Jones et al., 2005).

Novel Spiro Compounds Synthesis

The compound also finds application in the synthesis of novel 2,6-diazaspiro[3.3]heptanes, demonstrating its versatility in contributing to the development of new chemical entities with potential biological activities. The described methodology, involving reductive amination of readily available aldehydes, highlights a practical route for synthesizing spiro compounds that could be significant for pharmaceutical research and development (Hamza et al., 2007).

Building Blocks for Synthetic Chemistry

Moreover, this compound acts as a stable alternative to glyceraldehyde acetonide, an important building block in synthetic chemistry. Its synthesis from inexpensive D-mannitol underscores the economic and strategic benefits of using 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde derivatives in constructing valuable intermediates for synthetic organic chemistry (Ley & Michel, 2003).

Metal Carbonyl Complexes Formation

The compound's interaction with metal carbonyls, forming various complexes, is of great interest in coordination chemistry. These complexes not only contribute to our understanding of metal-ligand interactions but also open avenues for catalysis, materials science, and the synthesis of metal-organic frameworks. The stereoselective hydroformylation of an [Fe(CO)4(olefin)] complex using 7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde derivatives illustrates the compound's role in facilitating novel chemical transformations (Loset & Roulet, 1985).

Photochromic and Fluorescent Properties

Further, derivatives of 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde exhibit photochromic and fluorescent properties, making them valuable in the development of new materials for sensing, imaging, and information storage. The synthesis and characterization of these materials contribute to the expanding field of functional organic electronics and photonics, where the unique optical properties of such compounds can be harnessed (Ozhogin et al., 2018).

Future Directions

Spirocyclic compounds have been examined as non-aromatic terephthalic acid isosteres . Their rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates, which has consequences for pore chemistry and control of interpenetration . This suggests that these compounds may have potential applications in the development of new materials .

properties

IUPAC Name

7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUFARFOXJSBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC12CC(C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde

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